![molecular formula C12H19NO3 B6355082 cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester CAS No. 1263378-57-9](/img/structure/B6355082.png)
cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester” is also known by its IUPAC name, “tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo [3.2.0]heptane-3-carboxylate”. It has a CAS Number of 1263378-57-9 and a molecular weight of 225.29 . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m1/s1 . This code provides a detailed description of the compound’s molecular structure, including its atomic connectivity and stereochemistry. Physical And Chemical Properties Analysis
This compound is a light yellow solid . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.Applications De Recherche Scientifique
Bicyclic Compounds in Drug Research
Norbornane compounds in pharmaceutical research : Bicyclo[2.2.1]heptanes, such as norbornane compounds, have garnered attention in pharmaceutical research due to their unique molecular shape and the fixed position of their substituents. These features make them suitable test molecules for studying structure-activity relationships. Norbornanes have been used as medicaments and are explored for their potential in drug research, highlighting the significance of bicyclic compounds in medicinal chemistry (Buchbauer & Pauzenberger, 1991).
Catalytic Oxidation for Chemical Synthesis
Catalytic oxidation of cyclohexene : Bicyclic compounds like cyclohexene can undergo oxidation to produce a variety of products with different oxidation states and functional groups. Controllable and selective catalytic oxidation processes are valuable for synthesizing intermediates used in the chemical industry. Research in this area focuses on developing synthetic routes that selectively afford targeted products, underscoring the importance of bicyclic compounds in industrial applications (Cao et al., 2018).
Bicyclic Compounds in Material Science
Humic Substances Structural Analysis : Techniques like thermochemolysis with tetramethylammonium hydroxide (TMAH) have been used for the structural analysis of humic substances, revealing the presence of various carboxylic acid methyl esters. This method, which includes the methylation of carboxylic groups and hydroxyl groups, offers insights into the complex structures of humic acids, potentially applicable to studying the structural properties of similar bicyclic compounds (Río & Hatcher, 2013).
Biotechnological Applications
Carboxylic Ester Hydrolases (CEHs) : CEHs catalyze the hydrolysis of carboxylic esters into alcohol and acid. These enzymes, found across various life domains, have been studied for their potential in industrial applications, including the biocatalysis of esters. Research categorizing CEHs based on their structure and substrate specificity provides a foundation for engineering enzymes with enhanced capabilities, relevant for the development of biocatalytic processes involving bicyclic compounds (Oh et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (1R,5S)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYAUIMRPDSNP-UFBFGSQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC(=O)[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


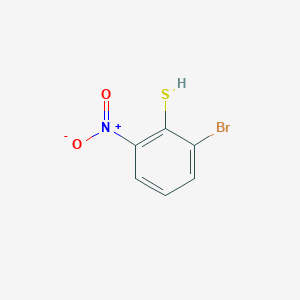
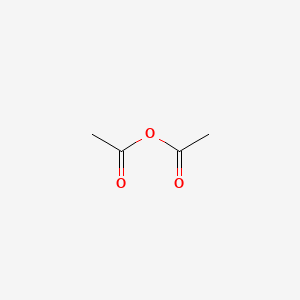
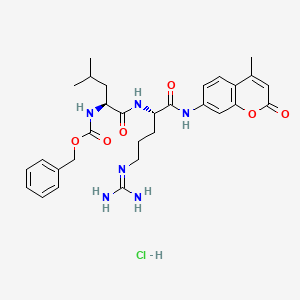
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)
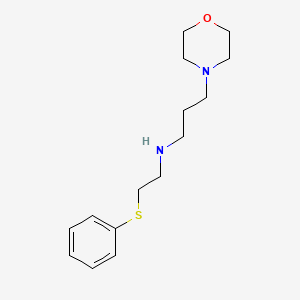
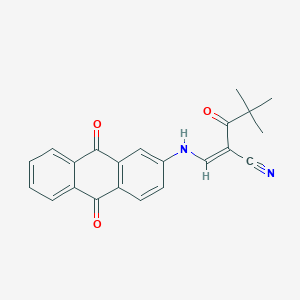
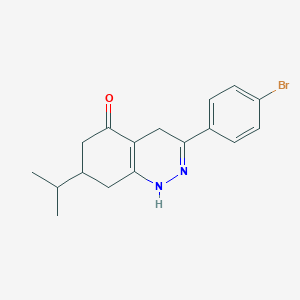

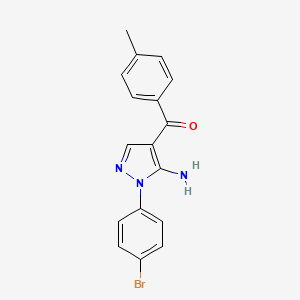
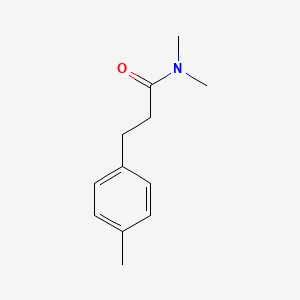
![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)
![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)
![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)